molecular formula C21H17N5O3 B7701955 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline

Cat. No.: B7701955
M. Wt: 387.4 g/mol
InChI Key: WKZCASYRPMOKLQ-UHFFFAOYSA-N
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Description

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitro group, and a pyridine moiety

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-14-6-2-3-8-17(14)20-24-21(29-25-20)15-9-10-18(19(12-15)26(27)28)23-13-16-7-4-5-11-22-16/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCASYRPMOKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline typically involves multiple steps, including the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The nitro group and pyridine moiety are then introduced through nitration and nucleophilic substitution reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxadiazole ring and pyridine moiety can also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Nitroanilines: Compounds with nitro groups attached to aniline rings.

    Pyridine Derivatives: Compounds with various functional groups attached to pyridine rings.

Uniqueness

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is unique due to the combination of its structural features, which confer specific chemical and biological properties

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